molecular formula C8H7FN2 B8731898 5-Fluoro-1H-indol-1-amine

5-Fluoro-1H-indol-1-amine

Cat. No. B8731898
M. Wt: 150.15 g/mol
InChI Key: DXSJZEIJXDNIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-indol-1-amine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-1H-indol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1H-indol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-1H-indol-1-amine

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

5-fluoroindol-1-amine

InChI

InChI=1S/C8H7FN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-5H,10H2

InChI Key

DXSJZEIJXDNIFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-1H-indole (16.9 mmol) and potassium tert-butoxide (33.8 mmol) in DMF (76 mL) is stirred at rt under N2 for 2 h. 0.15 M NH2Cl. in ether (169.2 mL) is added drop-wise for 15 minutes at rt. The reaction mixture is stirred at rt for 2 h, then quenched with 10% Na2S2O3 aqueous solution and extracted with ether. The organic layer is separated, dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 60-80% EtOAc in heptane to afford 5-fluoro-indole-1-ylamine (751 mg, 30%) as a solid. 1H NMR (300 MHz, CDCl3): δ 4.80 (br, 2N—H), 6.38 (d, H), 7.00 (m, H), 7.19-7.43 (m, 3H).
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Quantity
33.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
169.2 mL
Type
solvent
Reaction Step Three

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